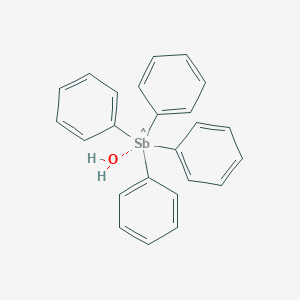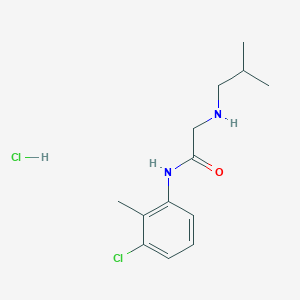
(3-Chloro-2-methyl-phenyl)carbamoylmethyl-(2-methylpropyl)azanium chlo ride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Chloro-2-methyl-phenyl)carbamoylmethyl-(2-methylpropyl)azanium chloride, also known as CL-316,243, is a selective beta-3 adrenergic receptor agonist. It is a chemical compound that has been widely studied for its potential use in weight loss and metabolic disorders.
作用機序
(3-Chloro-2-methyl-phenyl)carbamoylmethyl-(2-methylpropyl)azanium chlo ride selectively activates the beta-3 adrenergic receptor, which is primarily found in adipose tissue. Activation of this receptor leads to an increase in the production of cyclic AMP, which in turn activates protein kinase A. This results in the activation of lipolysis, the breakdown of stored fat, and thermogenesis, the production of heat.
生化学的および生理学的効果
(3-Chloro-2-methyl-phenyl)carbamoylmethyl-(2-methylpropyl)azanium chlo ride has been shown to increase energy expenditure and decrease body weight in animal models. It has also been shown to improve insulin sensitivity and glucose metabolism. Additionally, (3-Chloro-2-methyl-phenyl)carbamoylmethyl-(2-methylpropyl)azanium chlo ride has been shown to have anti-inflammatory effects and to improve liver function.
実験室実験の利点と制限
(3-Chloro-2-methyl-phenyl)carbamoylmethyl-(2-methylpropyl)azanium chlo ride is a useful tool for studying the beta-3 adrenergic receptor and its role in thermogenesis and metabolic disorders. However, it has limitations in terms of its selectivity for the beta-3 adrenergic receptor and its potential off-target effects.
将来の方向性
Future research on (3-Chloro-2-methyl-phenyl)carbamoylmethyl-(2-methylpropyl)azanium chlo ride could focus on improving its selectivity for the beta-3 adrenergic receptor and reducing its potential off-target effects. Additionally, further studies could investigate the potential use of (3-Chloro-2-methyl-phenyl)carbamoylmethyl-(2-methylpropyl)azanium chlo ride in the treatment of metabolic disorders, such as type 2 diabetes and obesity.
合成法
The synthesis of (3-Chloro-2-methyl-phenyl)carbamoylmethyl-(2-methylpropyl)azanium chlo ride involves the reaction of (3-chloro-2-methylphenyl)carbamoylmethyl chloride with (2-methylpropyl)amine hydrochloride. The reaction takes place in the presence of a base, such as sodium hydroxide, and an organic solvent, such as dichloromethane. The resulting product is then purified using column chromatography.
科学的研究の応用
(3-Chloro-2-methyl-phenyl)carbamoylmethyl-(2-methylpropyl)azanium chlo ride has been extensively studied for its potential use in weight loss and metabolic disorders. It has been shown to increase thermogenesis, which is the process of heat production in the body. This leads to an increase in energy expenditure and a decrease in body weight. (3-Chloro-2-methyl-phenyl)carbamoylmethyl-(2-methylpropyl)azanium chlo ride has also been shown to improve insulin sensitivity and glucose metabolism, making it a potential treatment for type 2 diabetes.
特性
CAS番号 |
109654-77-5 |
|---|---|
製品名 |
(3-Chloro-2-methyl-phenyl)carbamoylmethyl-(2-methylpropyl)azanium chlo ride |
分子式 |
C13H20Cl2N2O |
分子量 |
291.21 g/mol |
IUPAC名 |
N-(3-chloro-2-methylphenyl)-2-(2-methylpropylamino)acetamide;hydrochloride |
InChI |
InChI=1S/C13H19ClN2O.ClH/c1-9(2)7-15-8-13(17)16-12-6-4-5-11(14)10(12)3;/h4-6,9,15H,7-8H2,1-3H3,(H,16,17);1H |
InChIキー |
DEFPJFLOAHQYCG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CNCC(C)C.Cl |
正規SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C[NH2+]CC(C)C.[Cl-] |
同義語 |
(3-chloro-2-methyl-phenyl)carbamoylmethyl-(2-methylpropyl)azanium chlo ride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



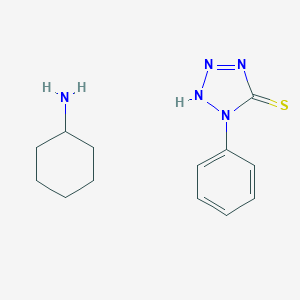

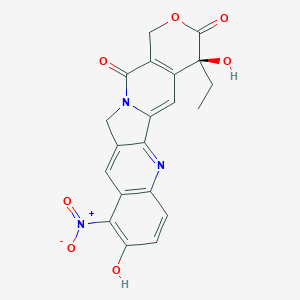
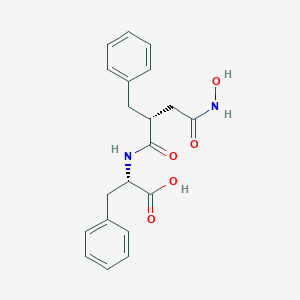
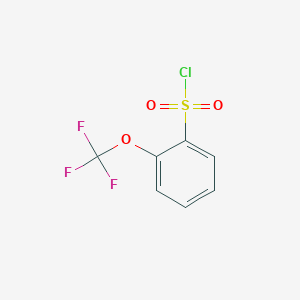
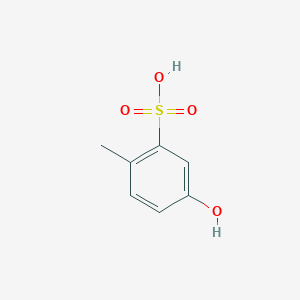
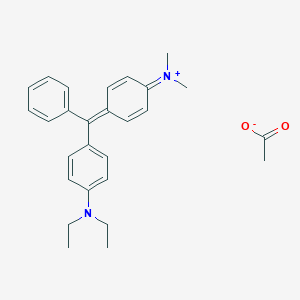
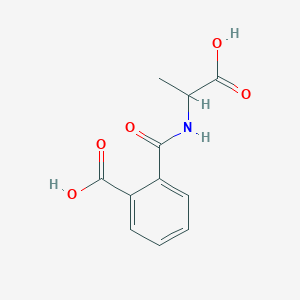
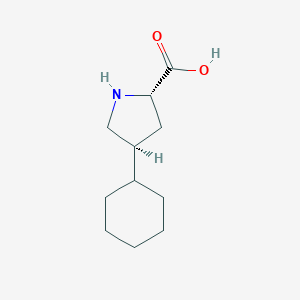

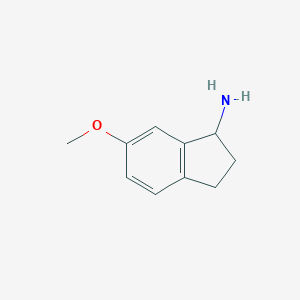
![6-[(2,2-Dimethylhydrazinyl)methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B11987.png)

